1'-(2-{[1,1'-biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one
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Overview
Description
1’-(2-{[1,1’-biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a bipiperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-{[1,1’-biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one typically involves multiple steps, starting with the preparation of the biphenyl and bipiperidinone intermediates. One common method involves the coupling of 4-bromobiphenyl with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1’-(2-{[1,1’-biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(2-{[1,1’-biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1’-(2-{[1,1’-biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1’-(2-{[1,1’-biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
1’-(2-{[1,1’-biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-amine: Contains an amine group instead of a ketone.
Uniqueness
1’-(2-{[1,1’-biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one is unique due to its specific combination of biphenyl and bipiperidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
2217539-78-9 |
---|---|
Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 |
Purity |
0 |
Origin of Product |
United States |
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